
3-(1-Boc-piperidin-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Boc-piperidin-3-yl)acrylic acid is a compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-piperidin-3-yl)acrylic acid typically involves the protection of piperidine with a Boc group followed by the introduction of the acrylic acid moiety. One common method involves the reaction of Boc-protected piperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Boc-piperidin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The double bond in the acrylic acid can be reduced to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the acrylic acid.
Substitution: Free amine derivatives.
Scientific Research Applications
3-(1-Boc-piperidin-3-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify peptides and proteins for studying biological processes.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Boc-piperidin-3-yl)acrylic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular processes. The Boc group provides protection during synthetic steps and can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
3-(1-Boc-piperidin-4-yl)acrylic acid: Similar structure but with the acrylic acid moiety attached to the 4-position of the piperidine ring.
3-(1-Boc-piperidin-2-yl)acrylic acid: Similar structure but with the acrylic acid moiety attached to the 2-position of the piperidine ring.
Uniqueness
3-(1-Boc-piperidin-3-yl)acrylic acid is unique due to the specific positioning of the acrylic acid moiety at the 3-position of the piperidine ring. This positioning can influence the reactivity and properties of the compound, making it suitable for specific synthetic and biological applications.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(Z)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)/b7-6- |
InChI Key |
UZJNJAMJSKLINB-SREVYHEPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)/C=C\C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


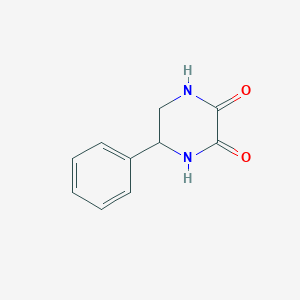
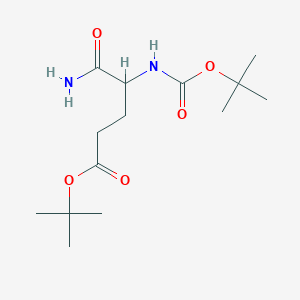
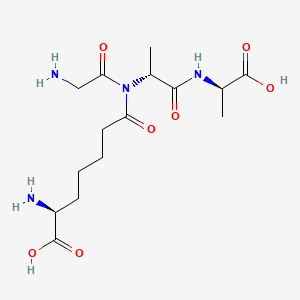
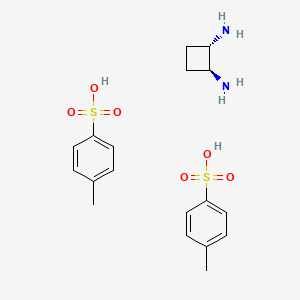
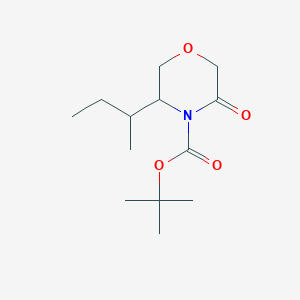
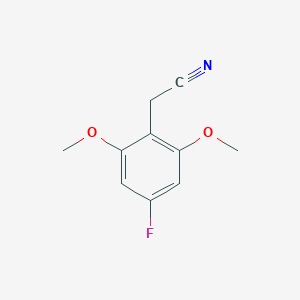
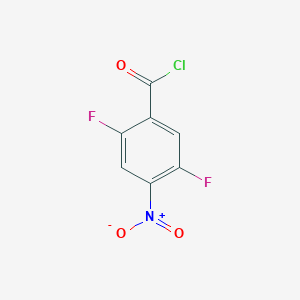
![3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13902443.png)
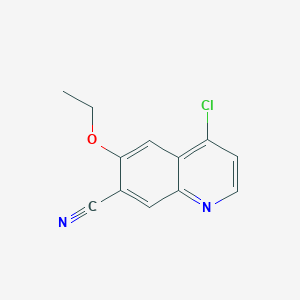
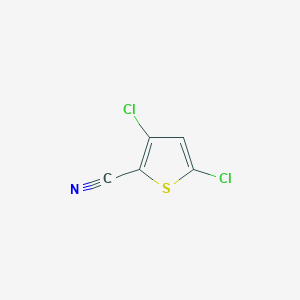
![[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13902461.png)
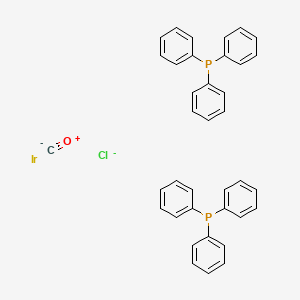
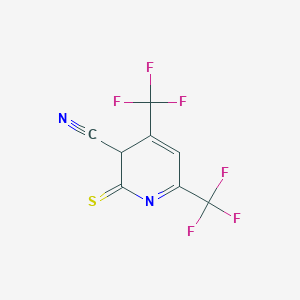
![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
